molecular formula C16H15N3O2 B5316417 5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

Cat. No. B5316417
M. Wt: 281.31 g/mol
InChI Key: MIDPVVLDIZHCNS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and exhibits a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile involves the inhibition of several key enzymes and proteins that are involved in the growth and proliferation of cancer cells. Specifically, it has been found to inhibit the activity of the enzyme Aurora kinase, which is essential for cell division. Additionally, it has been shown to inhibit the activity of the protein STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has been found to exhibit several biochemical and physiological effects that make it a promising candidate for therapeutic applications. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile in lab experiments include its potent activity against cancer cells, its unique mechanism of action, and its potential therapeutic applications in various fields of medicine. However, there are also limitations associated with its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile. One potential direction is to further explore its potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water. Finally, more studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile involves a multi-step process that starts with the conversion of 3-methoxybenzaldehyde to its corresponding nitro derivative. This is followed by the reduction of the nitro group to an amino group, which is then cyclized with cyclopropylamine to form the oxazole ring. The final step involves the addition of a cyano group to the carbon adjacent to the oxazole ring to form the final product.

Scientific Research Applications

5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent activity against various types of cancer, including breast, lung, and prostate cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(cyclopropylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-13-4-2-3-11(9-13)5-8-15-19-14(10-17)16(21-15)18-12-6-7-12/h2-5,8-9,12,18H,6-7H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDPVVLDIZHCNS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.